2-Methyl-5-phenyl-5H,7H,8H,9H-chromeno[2,3-d][1,3]oxazine-4,6-dione
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Overview
Description
2-METHYL-5-PHENYL-4H,5H,6H,7H,8H,9H-CHROMENO[2,3-D][1,3]OXAZINE-4,6-DIONE is a complex heterocyclic compound It features a chromeno[2,3-d][1,3]oxazine core, which is a fused ring system combining chromene and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-PHENYL-4H,5H,6H,7H,8H,9H-CHROMENO[2,3-D][1,3]OXAZINE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford pyrimidino[4,5-d][1,3]oxazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-PHENYL-4H,5H,6H,7H,8H,9H-CHROMENO[2,3-D][1,3]OXAZINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-METHYL-5-PHENYL-4H,5H,6H,7H,8H,9H-CHROMENO[2,3-D][1,3]OXAZINE-4,6-DIONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-METHYL-5-PHENYL-4H,5H,6H,7H,8H,9H-CHROMENO[2,3-D][1,3]OXAZINE-4,6-DIONE involves its interaction with molecular targets and pathways within biological systems. This can include binding to specific enzymes or receptors, altering cellular processes, and modulating signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar heterocyclic structure and biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazine: Shares the oxazine moiety and has comparable chemical properties.
Uniqueness
2-METHYL-5-PHENYL-4H,5H,6H,7H,8H,9H-CHROMENO[2,3-D][1,3]OXAZINE-4,6-DIONE is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and potential for diverse applications. Its combination of chromene and oxazine rings makes it a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-methyl-5-phenyl-5,7,8,9-tetrahydrochromeno[2,3-d][1,3]oxazine-4,6-dione |
InChI |
InChI=1S/C18H15NO4/c1-10-19-17-16(18(21)22-10)14(11-6-3-2-4-7-11)15-12(20)8-5-9-13(15)23-17/h2-4,6-7,14H,5,8-9H2,1H3 |
InChI Key |
FGKYJIZSHNMFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4)C(=O)O1 |
Origin of Product |
United States |
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